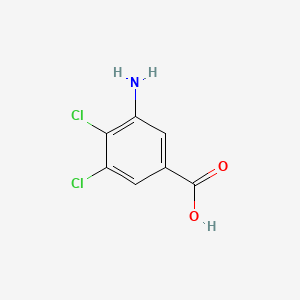

3-Amino-4,5-dichlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

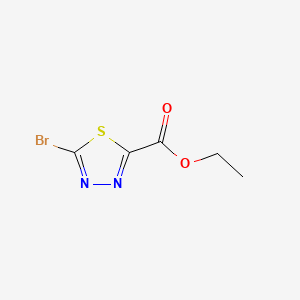

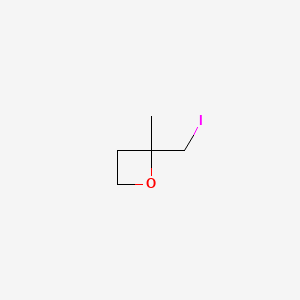

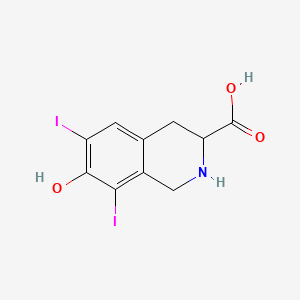

3-Amino-4,5-dichlorobenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO2 . It is also known by other names such as Ambiben and Amiben .

Molecular Structure Analysis

The molecular structure of 3-Amino-4,5-dichlorobenzoic acid can be represented by the SMILES stringOC(C1=CC(Cl)=C(Cl)C(N)=C1)=O . The InChI representation is 1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) . Physical And Chemical Properties Analysis

3-Amino-4,5-dichlorobenzoic acid is a solid compound . The molecular weight of the compound is 206.03 .Applications De Recherche Scientifique

Crystallographic Studies and Hydrogen-Bonded Structures

The crystal structures and hydrogen-bonded configurations of compounds related to 3-amino-4,5-dichlorobenzoic acid demonstrate its versatility in forming complex molecular assemblies. For instance, Smith et al. (2009) elucidated zero-, one-, and two-dimensional hydrogen-bonded structures in the proton-transfer compounds of 4,5-dichlorophthalic acid with various Lewis bases, showcasing low-dimensional aromatic Lewis base salts' formation due to the planarity of the dichlorophthalic acid anion species (Smith, Wermuth, & White, 2009). Similarly, investigations into the crystal structures of 1:1 proton-transfer compounds with monoaminobenzoic acids by the same authors revealed intricate two- and three-dimensional hydrogen-bonded networks, further highlighting the compound's role in facilitating complex structural motifs (Smith, Wermuth, & White, 2008).

Analytical Chemistry Applications

In analytical chemistry, techniques for determining related compounds, such as 3-amino-4-chlorobenzonic acid, have been developed. Yao Zhi-gang (2004) established a high-performance liquid chromatography method for this purpose, employing a Kromasil C_18 column and UV detection, underscoring the importance of analytical methods in studying such chemical entities and their derivatives (Yao Zhi-gang, 2004).

Synthesis and Structural Investigations

The synthesis and structural analysis of triorganotin derivatives of benzoates, including those related to 3-amino, 4-amino, and 3,5-diaminobenzoic acids, have been reported. Tzimopoulos et al. (2009) discussed the synthesis and structural investigation of trimethyl and triphenyltin esters, providing insights into different carboxylate coordination modes, demonstrating the chemical versatility of these compounds for further applications (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).

Halogen Bonding in Crystal Structures

The role of halogen bonding in determining the crystal structure of 4-amino-3,5-dihalogenobenzoic acids has been explored, emphasizing its influence on the positional ordering/disordering of acid protons. Ueda, Oguni, & Asaji (2014) found that halogen bonds, along with NH···O hydrogen bonds, significantly contribute to stabilizing symmetric dimer structures in these compounds, showcasing the fundamental interactions that govern the structural chemistry of halogenated benzoic acids (Ueda, Oguni, & Asaji, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as dichlorobenzamide derivatives, have been synthesized and characterized . These compounds have shown various applications, including biological activity such as antitumoral and anticonvulsive activities .

Mode of Action

It’s known that the compound can be synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The resulting compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Biochemical Pathways

It’s known that similar compounds, such as dichlorobenzamide derivatives, have shown various biological activities

Result of Action

It’s known that similar compounds have shown various biological activities, including antitumoral and anticonvulsive activities .

Propriétés

IUPAC Name |

3-amino-4,5-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZMZATWWAVDRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652097 |

Source

|

| Record name | 3-Amino-4,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,5-dichlorobenzoic acid | |

CAS RN |

50917-30-1 |

Source

|

| Record name | 3-Amino-4,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)